Platinum(II) 1,2-diaminocyclohexane malonate
Overview
Description
Synthesis Analysis
The synthesis of Platinum(II) 1,2-diaminocyclohexane malonate and similar compounds has been reported in several studies . These studies have shown that the synthesis process involves the use of various ligands and the resulting complexes have been characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-visible spectroscopy (UV), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of this compound involves a platinum center with a 1,2-diaminocyclohexane carrier ligand . The carrier ligand can exist in three isomers with a total of four different non-planar conformations . The constraints imposed by the carrier ligand do not appear to affect the rate or sequence specificity of Pt-DNA monoadduct formation .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various pathways . Biotransformation studies have shown that displacement of leaving ligands by bicarbonate and phosphate ions are likely to represent important activation pathways for platinum(II) complexes in vivo .Scientific Research Applications
Antitumor Activity
Platinum(II) 1,2-diaminocyclohexane malonate complexes have been extensively studied for their antitumor properties. Several studies have synthesized and evaluated these complexes, demonstrating significant antiproliferative activity against various human cancer cell lines. For instance, a study by Liu et al. (2014) synthesized new platinum(II) complexes with malonate derivatives, revealing enhanced activity compared to oxaliplatin in certain cell lines. This suggests their potential as more effective alternatives to existing platinum-based cancer therapies (Liu et al., 2014).
Sun et al. (2012) also reported the design of platinum(II) complexes with different alkyl groups, showing a relationship between the alkyl group shape and antitumor activity. Their in vivo studies indicated a high antitumor effect with low toxicity compared to traditional platinum-based drugs (Sun et al., 2012).
Mechanisms of Action
The mechanisms of action of these platinum(II) complexes have been a subject of interest. Studies have explored how these complexes interact with DNA, which is crucial for understanding their anticancer properties. For example, Sun et al. (2013) examined the interaction of platinum(II) complexes with DNA, revealing differences from cisplatin and oxaliplatin, pointing towards unique mechanisms of action (Sun et al., 2013).
Cytotoxicity and DNA Interaction
Further research has delved into the cytotoxicity and DNA-binding behaviors of these complexes. A study by Xu et al. (2015) found significant cytotoxicity against several human tumor cell lines, with some complexes showing better efficacy than cisplatin. Their DNA binding behavior was also explored, highlighting similarities and differences with cisplatin (Xu et al., 2015).
Novel Combinations and Modifications
Innovative approaches in combining platinum(II) complexes with other elements or modifications have also been explored. Toubia et al. (2019) reported the synthesis of gold porphyrin linked to malonate diamine platinum complexes. These bimetal compounds demonstrated enhanced cytotoxicity, combining the effects of both gold and platinum metals (Toubia et al., 2019).
Mechanism of Action
Safety and Hazards
Platinum(II) 1,2-diaminocyclohexane malonate, like other platinum compounds, can pose certain hazards. It may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child .
Future Directions
The future directions in the research of Platinum(II) 1,2-diaminocyclohexane malonate involve further exploration of its anticancer potential . There is also interest in understanding the mechanism(s) which determine the carrier ligand specificity of resistance . Furthermore, the development of new platinum-based complexes that offer advantages over existing therapeutic regimens is a promising area of research .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-6H,1-4,7-8H2;1H2,(H,4,5)(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMKCBPTITUZRL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966736 | |
Record name | Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52351-07-2 | |
Record name | Platinum(II) 1,2-diaminocyclohexane malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052351072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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